![molecular formula C10H18N2O3 B2920040 1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide CAS No. 1428362-61-1](/img/structure/B2920040.png)
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide
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Description
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide, commonly known as AZD-9291, is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). The drug is designed to target the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs.
Scientific Research Applications
Synthesis and Chemical Properties
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide is a compound that can be synthesized and utilized in various chemical reactions. For instance, it has been explored in the context of azetidines, where functional derivatives were prepared through different synthetic routes. The compound's formation involves cyclization and photolysis processes, showcasing its potential in generating structurally complex molecules with specific functional groups (Chen et al., 1967).
Antimalarial Pharmacophores Development
Research on 2-(aminomethyl)aziridines, which can be structurally related to the compound , shows its potential in antimalarial pharmacophore development. The microwave-assisted, regioselective ring opening of these aziridines has led to the discovery of novel antimalarial pharmacophores, indicating the role of similar compounds in developing treatments for malaria (D’hooghe et al., 2011).
Antibacterial and Antifungal Applications
Compounds derived from similar chemical structures have been synthesized and evaluated for their antibacterial and antifungal activities. These studies suggest the potential of 1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide in contributing to the development of new antimicrobial agents, highlighting its significance in medicinal chemistry (Alhameed et al., 2019).
Synthetic Methodology and Safe Handling
The compound's relevance extends to synthetic methodologies, including its involvement in generating hydrazoic acid safely in a continuous flow reactor. This approach underlines the compound's role in synthesizing other chemical entities, particularly those requiring hazardous reactions, thereby demonstrating its utility in advanced synthetic chemistry (Gutmann et al., 2012).
properties
IUPAC Name |
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(6-15-3)11-10(14)9-4-12(5-9)8(2)13/h7,9H,4-6H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHOCHSXXJFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide |
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